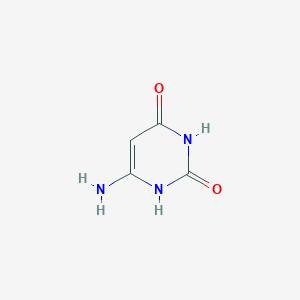

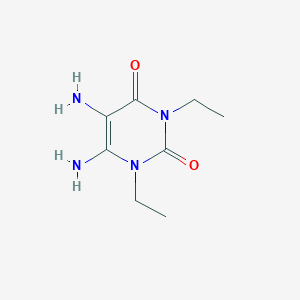

1,3-Diethyl-5,6-diaminouracil

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-diethyl-5,6-diaminouracil and related derivatives often involves specific reactions that ensure the introduction of ethyl groups and amino functionalities at designated positions on the uracil ring. For instance, derivatives like 1,3-dimethyl-4,5-diaminouracil have been used as efficient protecting groups for carbonyl moieties in sugars, indicating a methodology that might be adaptable for synthesizing the diethyl variant by altering the starting materials or reaction conditions (Fuentes-Ríos et al., 2023).

Molecular Structure Analysis

The molecular and crystal structure of 5,6-diamino-1-methyluracil, a close relative to 1,3-diethyl-5,6-diaminouracil, provides insights into how substituents affect the planarity of the molecule and the electronic nature of the amino groups. Such studies highlight the sp3 character of the primary amino group and a predominantly sp2 character for the amino group nearly coplanar with the uracil ring, which might similarly apply to 1,3-diethyl-5,6-diaminouracil variants (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 1,3-diethyl-5,6-diaminouracil derivatives may lead to the formation of complexes or react with other molecules to yield products with potential biological activities. For example, the formation of DTPA (diethylenetriaminepentaacetic acid) functionalized bis(amides) with pendant uracil moieties from 5,6-diaminouracil shows the compound's ability to engage in hydrogen bonding and complexation with metal ions, indicating its reactivity and potential for forming structurally interesting and functionally diverse products (Georgopoulou et al., 1999).

Physical Properties Analysis

The physical properties of 1,3-diethyl-5,6-diaminouracil derivatives can be inferred from studies on closely related compounds. Vibrational spectroscopy and density functional theory calculations on 5,6-diamino uracil derivatives provide valuable information on the vibrational modes and molecular interactions, which are crucial for understanding the physical behavior of these compounds under different conditions (Krishnakumar & Ramasamy, 2007).

Chemical Properties Analysis

The electrochemical properties of 5,6-diaminouracil, relevant to 1,3-diethyl derivatives, indicate the compound's ability to undergo oxidation to diimine intermediates. This characteristic could be leveraged in electrochemical sensors or redox-active materials. The oxidation process and the subsequent hydrolysis of the oxidized product offer insights into the compound's chemical behavior and reactivity patterns, which are essential for designing reactions and materials based on this moiety (Owens & Dryhurst, 1977).

Applications De Recherche Scientifique

1. Synthesis of 8-Substituted Xanthines and Substituted Pyrimidopteridine-2,4,6,8-Tetraones

- Methods of Application: The synthesis involves a reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, assisted by controlled microwave irradiation .

- Results or Outcomes: The process resulted in an efficient one-step synthesis of the desired compounds .

2. Cyclization and Recyclization of Derivatives

- Methods of Application: The compound reacts with chalcones to produce 7,9-dimethyl-2,4-diaryl-1-,7,9-triazaspiro [4,5] decene-1-6,8,10-triols. These spiro-compounds are then transformed into pyrimido [4,5-d]oxazoles .

- Results or Outcomes: The transformation of these spiro-compounds to pyrimido [4,5-d]oxazoles was successfully investigated .

3. Synthesis of Indenopyrrolopyrimidine and Indenopteridine

- Methods of Application: The compound reacts with ninhydrin to produce the desired compounds .

- Results or Outcomes: The newly synthesized compounds show binding, chelation, and fragmentation of the nucleic acid DNA .

4. Microwave-assisted reactions

- Application Summary: This compound is used in microwave-assisted reactions for the synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones .

- Methods of Application: The synthesis involves a reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, assisted by controlled microwave irradiation .

- Results or Outcomes: The process resulted in an efficient one-step synthesis of the desired compounds .

5. Proteomics Research

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,6-diamino-1,3-diethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSUETCFMBIADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)N(C1=O)CC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404391 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethyl-5,6-diaminouracil | |

CAS RN |

52998-22-8 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

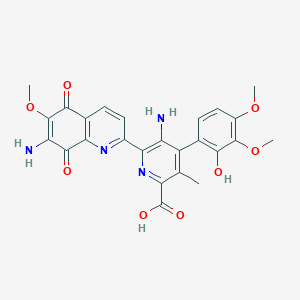

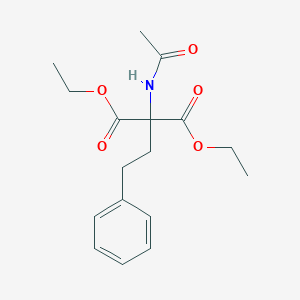

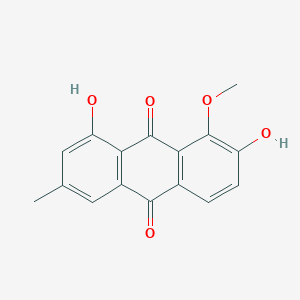

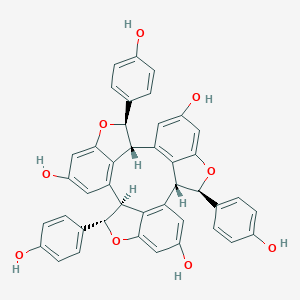

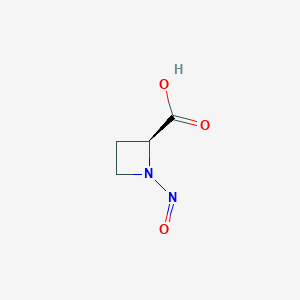

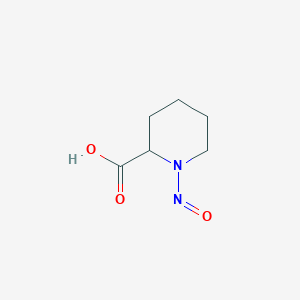

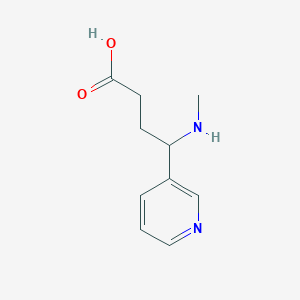

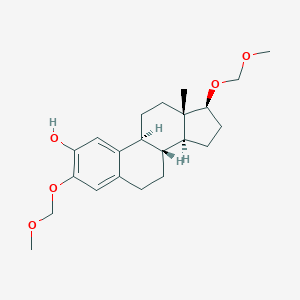

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.